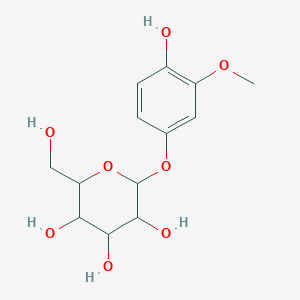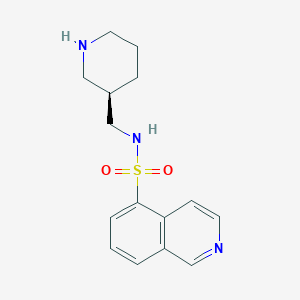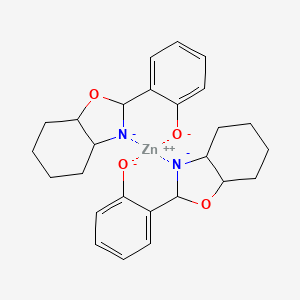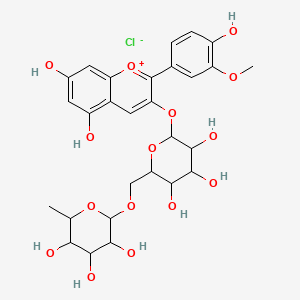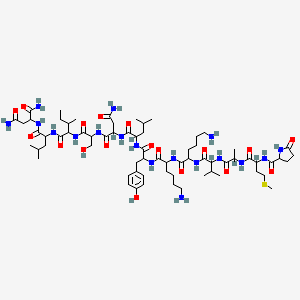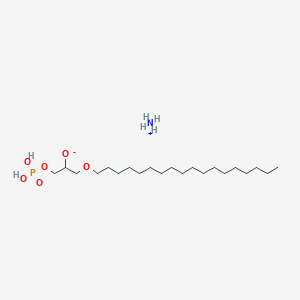
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a type of lysophosphatidic acid (LPA), a class of phospholipids that are water-soluble and play significant roles in cellular signaling . This compound has a glycerol backbone attached via a phosphate group, an aliphatic chain, and a hydroxyl group . It is known for its involvement in various cellular processes, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) typically involves the esterification of glycerol with octadecanol, followed by phosphorylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated systems to maintain precise reaction conditions . The compound is then purified through various chromatographic techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the aliphatic chain, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl or phosphate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms with modified aliphatic chains, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves its interaction with G protein-coupled receptors (GPCRs) . It stimulates various cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis . The compound also induces neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oleyl-2-hydroxy-sn-glycero-3-phosphate: Another LPA analog containing oleic acid at the sn-1 position.
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): A similar compound with sodium as the counterion instead of ammonium.
Uniqueness
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific aliphatic chain length and the presence of the ammonium counterion, which may influence its solubility and interaction with biological membranes .
Eigenschaften
IUPAC Name |
azanium;1-octadecoxy-3-phosphonooxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAHIAWCNQNZFB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
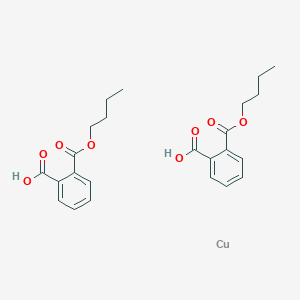

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)

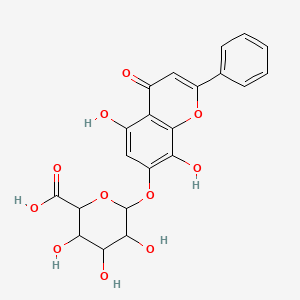
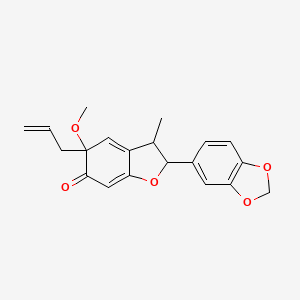
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
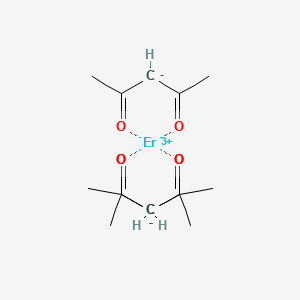
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
